4-(2-hydroxyphenyl)pyrrolidin-2-one
Description
Properties
CAS No. |
1367023-24-2 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Hydroxyphenyl Pyrrolidin 2 One and Its Analogues
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of the target molecule, 4-(2-hydroxyphenyl)pyrrolidin-2-one, suggests several potential synthetic disconnections. A primary approach involves the formation of the lactam ring as the final step. This leads back to a γ-amino acid precursor, specifically 4-amino-3-(2-hydroxyphenyl)butanoic acid. This precursor, in turn, can be envisioned as being assembled through various carbon-carbon and carbon-nitrogen bond-forming reactions.
One common strategy for creating the carbon skeleton is through a Michael addition. This would involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, a nitromethane (B149229) derivative could be added to a cinnamic acid derivative bearing a hydroxyl group on the phenyl ring, followed by reduction of the nitro group and subsequent cyclization.
Another viable retrosynthetic pathway involves the alkylation of a suitable enolate. For example, the enolate of a protected glycine (B1666218) derivative could be reacted with a 2-hydroxybenzyl halide. Alternatively, a precursor such as a donor-acceptor cyclopropane (B1198618) can be opened by an amine, leading to a γ-amino ester which can then undergo lactamization. researchgate.net
Key precursors for the synthesis of this compound and its analogues often include:
2-Hydroxybenzaldehyde or its derivatives.
Malonic acid esters or other active methylene (B1212753) compounds.
Nitroalkanes, such as nitromethane.
Amino acid esters, particularly glycine or its derivatives.
α,β-Unsaturated esters or nitriles.
Classical Multi-Step Synthetic Approaches
Traditional syntheses of 4-arylpyrrolidin-2-ones, including the 2-hydroxyphenyl variant, often involve multi-step sequences. acs.org These methods, while robust, may require several synthetic operations. acs.org A representative classical approach could commence with a Knoevenagel condensation between 2-hydroxybenzaldehyde and a malonic acid derivative to form a substituted cinnamic acid. This intermediate can then undergo a Michael addition with a nitrogen-containing nucleophile. Subsequent transformations, such as decarboxylation and reduction of a nitro or cyano group, would yield the γ-amino acid precursor, which upon heating or treatment with a coupling agent, cyclizes to the desired pyrrolidinone.
Another established method involves the reaction of anilines with donor-acceptor cyclopropanes. researchgate.net This process, catalyzed by a Lewis acid, involves the ring-opening of the cyclopropane by the amine to generate a γ-amino ester intermediate, which then undergoes lactamization to form the 1,5-substituted pyrrolidin-2-one. researchgate.net
Green Chemistry Principles in Pyrrolidinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrolidinones to enhance sustainability. nih.gov This includes the use of environmentally benign solvents, catalysts, and energy sources. For instance, one-pot multicomponent reactions are inherently greener as they reduce the number of steps and purification procedures, thereby minimizing waste. rsc.org
The use of ultrasound irradiation has been reported to promote the one-pot synthesis of substituted 3-pyrrolin-2-ones in an ethanolic citric acid solution, which serves as a green additive and catalyst. rsc.orgrsc.org This method offers advantages such as short reaction times, excellent yields, and a clean reaction profile. rsc.org Microwave-assisted organic synthesis (MAOS) is another green technique that has been effectively used to accelerate the synthesis of pyrrolidine (B122466) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov
Stereoselective Synthesis of Pyrrolidinone Derivatives
The synthesis of enantiomerically pure pyrrolidinone derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov The 4-position of this compound is a stereocenter, and thus, stereoselective synthetic methods are highly desirable.
Several strategies have been developed for the asymmetric synthesis of 4-substituted pyrrolidinones. One approach utilizes chiral auxiliaries derived from natural sources, such as amino acids. mdpi.com For example, proline and its derivatives are frequently employed as starting materials or catalysts in stereoselective transformations. mdpi.comnih.gov
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidinones. mdpi.com Chiral pyrrolidine-based organocatalysts can effectively promote various reactions, including Michael additions and aldol (B89426) reactions, to generate chiral products with high enantioselectivity. nih.govmdpi.com For instance, a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, generated in situ, can produce densely substituted pyrrolidines with up to four stereogenic centers with good to excellent regio- and diastereoselectivities. chemistryviews.org
Biocatalysis offers another avenue for stereoselective synthesis. For example, the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones using the microorganism Sphingomonas sp. has been shown to produce enantiopure (S)-4-hydroxy-pyrrolidin-2-ones. nih.gov
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like pyrrolidinones from simple starting materials in a single synthetic operation. tandfonline.comrloginconsulting.com These methods are advantageous due to their step and atom economy, reduced waste generation, and operational simplicity. tandfonline.com
A variety of MCRs have been applied to the synthesis of pyrrolidine and pyrrolidinone scaffolds. tandfonline.comresearchgate.net For example, a one-pot, three-component reaction involving an aromatic aldehyde, an aniline, and diethyl acetylenedicarboxylate (B1228247) under ultrasound irradiation in the presence of citric acid has been used to synthesize substituted 3-pyrrolin-2-ones. rsc.orgrsc.org The Ugi and Passerini multicomponent reactions are also versatile methods for the synthesis of lactams, including pyrrolidinone derivatives. rloginconsulting.com
Another one-pot approach involves the reaction of halogenated amides to form piperidines and pyrrolidines through a sequence of amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution under mild, metal-free conditions. mdpi.com Furthermore, a one-pot method for synthesizing 1-butylpyrrolidine (B1265533) from aqueous ammonia (B1221849) and 1,4-butanediol (B3395766) over a CuNiPd/ZSM-5 catalyst has been developed, demonstrating the potential for direct synthesis from simple precursors. rsc.org
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired pyrrolidinone product. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, reaction time, and the nature of the starting materials.
For example, in the ultrasound-promoted synthesis of 3-pyrrolin-2-ones, a systematic investigation of different solvents, catalyst amounts, and ultrasound power was conducted to identify the optimal conditions. rsc.org It was found that using ethanol (B145695) as the solvent and citric acid as a catalyst under ultrasound irradiation provided the best results. rsc.org Similarly, in the synthesis of cyclic hydrazones from pyrrolidines, adjusting the rate and order of addition of reagents was found to be critical in mitigating side reactions and improving the product yield. acs.orgacs.org
The electronic properties of the substituents on the starting materials can also significantly influence the reaction outcome. For instance, in the synthesis of substituted 3-pyrrolin-2-ones, it was observed that aldehydes with electron-withdrawing groups reacted faster than those with electron-donating groups. rsc.org
Structural Modifications and Derivatization Strategies for 4 2 Hydroxyphenyl Pyrrolidin 2 One Analogues
Design Principles for Structural Diversification
The design of new analogues of 4-(2-hydroxyphenyl)pyrrolidin-2-one is guided by established medicinal chemistry principles. A primary approach is structure-activity relationship (SAR) analysis, which seeks to identify the key structural features responsible for a compound's biological activity. By systematically altering different parts of the molecule, researchers can deduce which groups are essential for activity and which can be modified to improve desired properties. For instance, in related pyrrolidinone-containing compounds, SAR studies have been crucial in guiding the selection of analogues for synthesis and biological evaluation.
Pharmacophore modeling is another key design principle. This involves identifying the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological recognition. For the this compound scaffold, the hydroxyphenyl group can act as a hydrogen bond donor and an aromatic feature, while the pyrrolidinone ring contains a hydrogen bond acceptor (the carbonyl group) and a potential hydrogen bond donor (the NH group). These features form a basis for designing new molecules that retain the essential pharmacophoric elements while introducing novel structural diversity.
Bioisosteric replacement is also a widely used strategy. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the phenyl ring could be replaced by other aromatic or heteroaromatic rings, or the hydroxyl group could be substituted with other hydrogen-bonding groups. Similarly, the lactam of the pyrrolidinone ring could be replaced by other cyclic structures.
Modifications on the Pyrrolidinone Ring System
The pyrrolidinone ring is a versatile scaffold that can be modified in several ways to generate structural diversity. One common strategy is the introduction of substituents at various positions of the ring. For instance, alkyl or aryl groups can be introduced to explore the impact of steric bulk and lipophilicity on biological activity. The synthesis of substituted pyrrolidinones can be achieved through various synthetic routes, including multi-component reactions that allow for the rapid generation of a library of analogues. rsc.org
The development of stereoselective synthesis methods is also crucial, as the stereochemistry of substituents on the pyrrolidinone ring can have a profound impact on biological activity. mdpi.com Chiral templates, such as 4-hydroxyproline, can be utilized to synthesize enantiomerically pure pyrrolidinone derivatives. mdpi.comresearchgate.net
Derivatization of the Hydroxyphenyl Moiety
The hydroxyphenyl group of this compound offers a reactive handle for a wide range of derivatization reactions. The phenolic hydroxyl group can be readily converted into ethers or esters through reactions with alkyl halides or acyl chlorides, respectively. libretexts.org This allows for the introduction of a variety of functional groups, which can modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, etherification with different alkyl chains can be used to probe hydrophobic pockets in a biological target.
The following table summarizes common derivatization reactions for the hydroxyphenyl moiety:
| Reaction Type | Reagent Example | Functional Group Introduced |
| Etherification | Alkyl halide (e.g., methyl iodide) | Alkoxy group |
| Esterification | Acyl chloride (e.g., benzoyl chloride) | Ester group |
| Halogenation | N-Bromosuccinimide (NBS) | Bromo group |
| Nitration | Nitric acid/Sulfuric acid | Nitro group |
These derivatization strategies provide a powerful toolkit for fine-tuning the properties of this compound analogues.
Incorporation of Heterocyclic Scaffolds
A powerful strategy for generating novel chemical entities with diverse biological activities is the incorporation of additional heterocyclic scaffolds into the core structure of this compound. This can be achieved by attaching a heterocyclic ring to either the pyrrolidinone or the hydroxyphenyl moiety, or by creating a fused ring system.
For instance, a heterocyclic ring, such as a triazole, can be linked to the molecule. Triazoles are known to be bioisosteres of amide bonds and can participate in hydrogen bonding and dipole interactions. The synthesis of such hybrids can often be achieved using click chemistry, which provides a reliable and efficient method for connecting molecular fragments.
Another approach is the synthesis of spirocyclic compounds, where the pyrrolidinone ring shares a single atom with another ring system. For example, spirooxindole-pyrrolidine derivatives have been synthesized through multicomponent 1,3-dipolar cycloaddition reactions. acs.orgnih.gov These complex, three-dimensional structures can explore new regions of chemical space and may exhibit unique biological activities.
Furthermore, the phenyl ring can be replaced by a heteroaromatic ring, such as pyridine, thiophene, or imidazole. This modification can significantly alter the electronic properties and hydrogen bonding potential of this part of the molecule, potentially leading to improved interactions with biological targets.
The following table provides examples of heterocyclic scaffolds that can be incorporated:
| Heterocyclic Scaffold | Potential Point of Attachment | Synthetic Strategy Example |
| Triazole | Hydroxyphenyl or Pyrrolidinone | Click Chemistry |
| Spirooxindole | Fused to Pyrrolidinone | 1,3-Dipolar Cycloaddition acs.orgnih.gov |
| Pyridine | Replacement for Phenyl Ring | De novo synthesis |
| Thiophene | Replacement for Phenyl Ring | De novo synthesis |
| Imidazole | Attached to Pyrrolidinone or Phenyl Ring | Various coupling reactions |
Combinatorial and Library Synthesis Approaches
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial and library synthesis approaches are employed. These techniques allow for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity.
One common strategy is solid-phase synthesis, where the starting material is attached to a polymer resin. researchgate.net This allows for the use of excess reagents and simplified purification, as byproducts and excess reagents can be washed away. By splitting the resin into multiple portions and reacting each with a different building block, a library of compounds can be generated. This "split-and-pool" method is a cornerstone of combinatorial chemistry.
Multicomponent reactions are another powerful tool for library synthesis. These are one-pot reactions where three or more starting materials are combined to form a single product that incorporates portions of all the reactants. rsc.org This approach is highly efficient and allows for the rapid generation of molecular diversity by simply varying the starting materials. For example, three-component 1,3-dipolar cycloaddition reactions have been used to synthesize libraries of spirooxindole-pyrrolidine derivatives. acs.orgnih.gov
Encoded library technology (ELT) is a more advanced approach that involves tagging each compound in a library with a unique chemical "barcode," often a DNA sequence. researchgate.net This allows for the screening of vast libraries of compounds simultaneously. After screening, the identity of the active compounds can be determined by sequencing their DNA tags. This technology has been successfully applied to the synthesis and screening of libraries of highly functionalized pyrrolidines. researchgate.net
These high-throughput synthesis and screening methods are essential for accelerating the discovery of new bioactive molecules based on the this compound scaffold.
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for 4 2 Hydroxyphenyl Pyrrolidin 2 One Derivatives
Methodologies for SAR/SPR Studies
The elucidation of SAR and SPR for derivatives of 4-(2-hydroxyphenyl)pyrrolidin-2-one employs a combination of computational and experimental techniques. A common approach begins with the synthesis of a series of analog compounds where specific parts of the molecule are systematically modified. researchgate.netmdpi.com These derivatives are then subjected to biological assays to determine their activity, such as antiarrhythmic or enzyme inhibitory potency. researchgate.netcapes.gov.br
Computational methodologies play a crucial role in rationalizing and predicting these relationships. Key techniques include:
Molecular Modeling : Three-dimensional structures of the derivatives are often generated and optimized using quantum chemical calculations, such as those performed with the Gaussian software package. researchgate.netnih.gov This provides insight into the molecule's preferred conformation and electronic properties.
Molecular Docking : This technique predicts the preferred binding orientation of a molecule to a biological target, such as a receptor or enzyme. nih.gov A significant correlation between the calculated binding energy (ΔG) and the observed inhibitory activity can validate the binding hypothesis. nih.gov
Pharmacophore Modeling : Advanced methods like 4D-QSAR can be used to build quantitative three-dimensional pharmacophore models, which define the essential spatial and electronic features required for biological activity. mdpi.com
Activity Prediction : Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given chemical structure based on its similarity to known bioactive compounds. researchgate.net
Impact of Substituent Electronic and Steric Properties on Observed Activity
The biological activity of this compound derivatives is highly sensitive to the electronic and steric nature of substituents on both the phenyl and pyrrolidinone rings. SAR studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity. nih.govnih.gov
Modifications to the pyrrolidinone ring also have varied effects. nih.gov Altering substituents at different positions can impact the molecule's solubility, metabolic stability, and ability to form key interactions. Steric bulk is a major factor; oversized substituents can cause steric clashes with the binding pocket, leading to a loss of activity, whereas smaller, appropriately shaped groups can enhance binding affinity.
Table 1: Impact of Substituent Properties on Biological Activity
| Modification Type | Example | Potential Impact on Activity | Governing Property |
|---|---|---|---|
| Positional Isomerism of Hydroxyl Group | Moving the -OH group on the phenyl ring (e.g., from ortho to meta or para) | Can significantly alter binding affinity by changing the ability to form key hydrogen bonds. nih.gov | Electronic & Steric |
| Substitution on Phenyl Ring | Adding electron-withdrawing (e.g., -Cl) or electron-donating (e.g., -OCH3) groups | Modifies the electronic nature of the ring, affecting electrostatic interactions with the biological target. | Electronic |
| Alkylation on Pyrrolidinone Nitrogen | Introducing alkyl chains of varying lengths | Can influence lipophilicity and steric fit within the binding pocket. Longer chains may increase non-specific binding. | Steric & Lipophilic |
| Substitution on Pyrrolidinone Ring | Introduction of groups like fluorine. beilstein-journals.org | Can induce specific conformational preferences and alter metabolic stability. beilstein-journals.org | Stereoelectronic |
Stereochemical Influences on Molecular Recognition and Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity for this compound derivatives. Biological systems are chiral, and as such, they often exhibit a high degree of stereoselectivity, meaning that one stereoisomer of a compound may be significantly more active than another. nih.govnih.gov
The pyrrolidinone ring is not planar and can adopt different conformations, often referred to as "envelope" or "twist" puckers. The specific pucker can be influenced by substituents, and this conformation dictates the spatial orientation of the key interacting groups, such as the 2-hydroxyphenyl moiety.
Key stereochemical considerations include:
Chiral Centers : The carbon atom at the 4-position of the pyrrolidinone ring is a chiral center. The absolute configuration (R or S) at this center determines how the 2-hydroxyphenyl group is presented to the biological target, profoundly affecting molecular recognition.
Conformational Control : The introduction of certain substituents can be used to control the ring's conformation. For example, substituting with fluorine can induce significant conformational changes due to stereoelectronic effects like the gauche effect and the anomeric effect (nN→σ*CF electron delocalization). beilstein-journals.org
Intramolecular Interactions : Specific stereoisomers may be stabilized by intramolecular hydrogen bonds, for example, between the pyrrolidine (B122466) nitrogen and a substituent, which can pre-organize the molecule into a bioactive conformation. beilstein-journals.org
The differential activity between stereoisomers underscores the importance of stereocontrolled synthesis to produce the single, most active isomer for therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
QSAR is a computational methodology used to create mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For pyrrolidin-2-one derivatives, QSAR studies provide a powerful tool for understanding the key molecular properties that govern their activity and for predicting the potency of novel, unsynthesized analogs. nih.gov
The development of a robust QSAR model involves several key steps:
Dataset Preparation : A dataset of compounds with known biological activities (e.g., IC₅₀ or ED₅₀ values) is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical parameters that describe various aspects of the molecular structure. nih.gov
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that links the descriptors to the observed activity. nih.gov
Model Validation : This is a critical step to ensure the model is robust and predictive, not just descriptive.
Internal Validation : Techniques like Leave-One-Out (LOO) or Leave-Many-Out (LMO) cross-validation are used. A good model typically has a high cross-validated correlation coefficient (Q² > 0.5). nih.gov
External Validation : The model's ability to predict the activity of the external test set (compounds not used in model generation) is assessed. nih.gov The predicted values are compared to the experimental values to evaluate the model's true predictive capability. nih.gov
A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity successfully developed a model that explained up to 91% of the variance in activity. nih.gov The model showed that the activity was mainly dependent on specific quantum chemical and topological descriptors, highlighting the importance of the molecule's electronic and structural features. nih.gov
Table 2: Key Validation Parameters in a Typical QSAR Model
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures how well the model fits the training set data. A value closer to 1 indicates a better fit. | > 0.6 |
| Cross-validated R² (LOO) | Q²_LOO | A measure of the model's internal predictive ability based on Leave-One-Out cross-validation. nih.gov | > 0.5 nih.gov |
| External Validation R² | R²_ext | Measures the model's ability to predict the activity of an external test set. | > 0.6 |
| Y-Scrambling | N/A | A test to ensure the model is not the result of a chance correlation by randomly shuffling the activity data. nih.gov | Low R² and Q² values for scrambled models. |
Computational and Theoretical Chemistry Studies on 4 2 Hydroxyphenyl Pyrrolidin 2 One
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has been a important tool in elucidating the electronic and geometric properties of 4-(2-hydroxyphenyl)pyrrolidin-2-one. These calculations provide a quantum mechanical description of the molecule, offering precise information about its structure and electronic distribution.
Studies have utilized DFT methods, often with the B3LYP functional and a 6-31G(d,p) basis set, to optimize the molecular geometry of the compound. These calculations help in determining key structural parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. The optimized geometry reveals the spatial arrangement of the pyrrolidinone ring relative to the hydroxyphenyl group.
Furthermore, DFT calculations are employed to analyze the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, these calculations help to identify the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are also generated using DFT results. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP analysis typically shows negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are probable sites for hydrogen bonding and interactions with electrophiles.
Table 1: Selected DFT-Calculated Properties for this compound
| Parameter | Calculated Value | Significance |
| HOMO Energy | Data not available | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Data not available | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Data not available | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | Data not available | Measures the overall polarity of the molecule. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking simulations have been instrumental in identifying potential biological targets and understanding the specific interactions that govern its binding affinity.
These simulations have explored the binding of this compound to various enzymes and receptors. A key area of investigation has been its potential as an inhibitor of enzymes like histone deacetylases (HDACs). In these studies, the compound is docked into the active site of the target protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy or docking score.
The results of docking studies reveal the specific amino acid residues in the target's active site that interact with the ligand. Common interactions observed for this compound include hydrogen bonds, typically involving its hydroxyl and carbonyl groups, as well as hydrophobic and van der Waals interactions. For instance, the hydroxyl group on the phenyl ring can act as a hydrogen bond donor, while the carbonyl oxygen of the pyrrolidinone ring can act as a hydrogen bond acceptor. The phenyl ring itself often participates in hydrophobic or pi-stacking interactions.
These detailed interaction patterns are crucial for understanding the mechanism of action at a molecular level and for guiding the design of more potent and selective analogs.
Table 2: Example Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Histone Deacetylase (HDAC) | Data not available | Data not available |
| Other Potential Targets | Data not available | Data not available |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations have been applied to systems involving this compound to assess the stability of its binding pose and to explore its conformational flexibility within the active site.
For this compound, MD simulations can confirm whether the binding mode predicted by docking is stable. The analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation is a common metric to assess stability. Furthermore, MD can reveal the presence of water molecules that might mediate interactions between the ligand and the protein, which is a detail often missed in docking studies. This dynamic perspective is essential for a more accurate understanding of the binding event and the thermodynamic parameters associated with it.
Prediction of Reactivity and Mechanistic Pathways using Quantum Chemical Methods
Quantum chemical methods, including DFT, are also used to predict the reactivity of this compound and to investigate potential reaction mechanisms. By analyzing the electronic structure, researchers can predict how the molecule will behave in different chemical environments.
Reactivity descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, can identify the specific atoms in the molecule that are most susceptible to nucleophilic or electrophilic attack. This information is valuable for understanding its metabolic fate or for designing synthetic routes.
These methods can also be used to model reaction pathways, for example, the mechanism of its potential inhibitory action on an enzyme. By calculating the energy profiles of possible reaction coordinates, including transition states and intermediates, researchers can determine the most energetically favorable pathway. This provides a theoretical foundation for its biological activity and can guide the development of new compounds with enhanced or modified reactivity.
Virtual Screening and In Silico Lead Optimization
The structural and chemical information derived from computational studies of this compound serves as a foundation for broader drug discovery efforts like virtual screening and lead optimization.
In virtual screening campaigns, the structure of this compound can be used as a query to search large chemical databases for compounds with similar properties (pharmacophores) but potentially improved characteristics. This allows for the rapid identification of new potential drug candidates.
Furthermore, the detailed understanding of its ligand-target interactions obtained from docking and MD simulations is crucial for in silico lead optimization. By identifying which parts of the molecule are essential for binding and which can be modified, chemists can rationally design new derivatives. For example, they might add or substitute functional groups to improve binding affinity, selectivity, or pharmacokinetic properties. Computational tools can then be used to predict the impact of these modifications before they are synthesized, saving time and resources in the drug development pipeline.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 2 Hydroxyphenyl Pyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(2-hydroxyphenyl)pyrrolidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the hydroxyphenyl group, the protons on the pyrrolidinone ring, and the hydroxyl and amide protons. The chemical shifts (δ) of these protons are influenced by shielding and deshielding effects from neighboring atoms and functional groups. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable connectivity information.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). For instance, the carbonyl carbon of the pyrrolidinone ring would appear at a characteristic downfield shift.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the complete connectivity of the molecule. jst-ud.vnbas.bg
COSY spectra show correlations between coupled protons, helping to identify adjacent protons within the pyrrolidinone ring and the aromatic system. bas.bg
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. jst-ud.vnresearchgate.netscispace.com
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidinone Ring | ||
| C2 (C=O) | - | ~175 |
| C3 (CH₂) | ~2.5-2.8 | ~35 |
| C4 (CH) | ~3.5-3.8 | ~45 |
| C5 (CH₂) | ~3.3-3.6 | ~50 |
| NH | ~7.5-8.0 | - |
| Hydroxyphenyl Ring | ||
| C1' | - | ~125 |
| C2' (C-OH) | - | ~155 |
| C3' (CH) | ~6.8-7.0 | ~116 |
| C4' (CH) | ~7.1-7.3 | ~128 |
| C5' (CH) | ~6.8-7.0 | ~120 |
| C6' (CH) | ~7.1-7.3 | ~129 |
| OH | ~9.0-9.5 | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS, LC-MS, GC-MS)
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₀H₁₁NO₂). jst-ud.vnresearchgate.netscispace.com This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for polar and thermally labile molecules like this compound. jst-ud.vnresearchgate.netscispace.com It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information. By adjusting the cone voltage, fragmentation can be induced, yielding characteristic product ions that help in structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is particularly useful for analyzing complex mixtures and for pharmacokinetic studies of related compounds. nih.govnih.gov For this compound, LC-MS can be used to separate it from impurities or metabolites before MS analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, often after derivatization to increase its volatility and thermal stability. nih.gov The fragmentation patterns observed in the electron ionization (EI) mass spectrum provide a unique fingerprint of the molecule, which can be compared to spectral libraries for identification. Common fragmentation pathways would likely involve cleavage of the pyrrolidinone ring and the bond connecting it to the hydroxyphenyl group.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 177.0784 |
| [M+H]⁺ | 178.0862 |
| [M+Na]⁺ | 200.0682 |
| [M-H]⁻ | 176.0717 |
| Key Fragments | |
| C₈H₇O⁺ | 119.0497 |
| C₇H₇O⁺ | 107.0497 |
| C₄H₆NO⁺ | 84.0449 |
Note: Fragmentation patterns can vary based on the ionization technique and energy used.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the different functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the amide in the pyrrolidinone ring would likely appear in the same region. A strong absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O (amide I) stretching vibration. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C-O stretching vibrations.
Raman Spectroscopy involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also show the characteristic C=O and O-H stretching vibrations. The aromatic ring vibrations would also be prominent in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Table 3: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (broad) | 3200-3600 |
| Amide N-H | Stretching | 3200-3500 | 3200-3500 |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |
| Amide C=O | Stretching (Amide I) | 1650-1700 | 1650-1700 |
| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 |
| Amide N-H | Bending (Amide II) | 1500-1550 | Weak |
| Phenolic C-O | Stretching | 1200-1260 | 1200-1260 |
| Amide C-N | Stretching | 1200-1300 | 1200-1300 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has a chiral center at the C4 position of the pyrrolidinone ring, X-ray crystallography can unambiguously determine whether the compound is the (R)- or (S)-enantiomer, or if it exists as a racemic mixture in the crystal lattice.
The analysis of a single crystal of the compound would provide detailed information about the conformation of the five-membered pyrrolidinone ring (e.g., envelope or twist conformation) and the relative orientation of the 2-hydroxyphenyl substituent. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which are crucial for understanding the crystal packing and solid-state properties of the compound.
Chromatographic Techniques for Purity Assessment and Separation (HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. jst-ud.vn A suitable HPLC method would involve a stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or acetic acid). The compound would be detected using a UV detector, typically at a wavelength where the aromatic ring absorbs strongly. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration. The presence of other peaks would indicate impurities, and their percentage can be quantified. HPLC can also be used for the preparative separation of the enantiomers of this compound if a chiral stationary phase is employed.
Thermal Analysis (TGA/DTA) for Stability and Decomposition Pathways
Thermal analysis techniques provide information about the physical and chemical changes that a material undergoes as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. slideshare.net The TGA curve for this compound would show the temperature at which the compound begins to decompose. The percentage of mass loss at different stages can provide insights into the decomposition pathway. A stable compound will show a flat TGA curve until the onset of decomposition.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. slideshare.net The DTA curve reveals exothermic (heat-releasing) and endothermic (heat-absorbing) processes. For this compound, an endothermic peak would be observed at its melting point. Decomposition processes are often exothermic and would appear as such on the DTA curve. Combining TGA and DTA provides a comprehensive understanding of the thermal stability and decomposition behavior of the compound. abo.fi
Emerging Research Applications and Future Directions for 4 2 Hydroxyphenyl Pyrrolidin 2 One in Chemical Research
Development of Novel Chemical Probes for Biological Systems
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular or organismal context. The development of such probes is a cornerstone of chemical biology. The structure of 4-(2-hydroxyphenyl)pyrrolidin-2-one offers several features that make it a promising starting point for the creation of novel chemical probes.
The 2-hydroxyphenyl group can be a key interaction point, capable of forming hydrogen bonds through its hydroxyl (-OH) group, which can be critical for binding to protein targets. Furthermore, this phenolic group can be synthetically modified to introduce reporter tags (like fluorophores) or reactive groups for covalent labeling of target proteins. The pyrrolidin-2-one scaffold provides a rigid, three-dimensional structure that can be further functionalized to enhance binding affinity and selectivity. nih.gov Derivatives of related scaffolds, such as 4-hydroxyphenylglycine, have been successfully used to develop agonists for G-protein coupled receptors (GPCRs), demonstrating the utility of the hydroxyphenyl group in targeting complex biological systems. nih.gov
The potential for this compound as a chemical probe is rooted in its ability to be systematically modified. Researchers can explore how alterations to either the pyrrolidinone or the hydroxyphenyl ring affect target engagement and specificity.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Molecular Scaffold | Potential Modification Site | Purpose of Modification | Potential Application |
| Pyrrolidin-2-one Ring | Nitrogen atom (N-1) | Attachment of linkers, affinity tags, or reporter groups. | Target identification, pull-down assays. |
| Carbonyl group (C-2) | Altering hydrogen bonding capacity. | Modulating binding affinity. | |
| Phenyl-bearing carbon (C-4) | Introduction of chiral centers to explore stereospecific interactions. | Developing stereoselective probes. | |
| Hydroxyphenyl Ring | Hydroxyl group (-OH) | Etherification to attach fluorescent tags or photo-affinity labels. | Visualizing target localization, covalent capture of targets. |
| Aromatic ring positions | Introduction of substituents (e.g., halogens, alkyl groups) to tune electronic properties and binding interactions. | Improving probe selectivity and potency. |
Exploration of Untapped Biological Pathways and Interactions
Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, is a powerful method for discovering new biological pathways. The pyrrolidin-2-one nucleus is a component of compounds with a wide array of biological effects, including anti-inflammatory and anticonvulsant activities, suggesting that its derivatives could modulate various cellular signaling cascades. researchgate.netnih.gov
The this compound scaffold could be used to uncover novel biological functions. For instance, libraries of derivatives based on this scaffold could be screened in assays measuring complex cellular events like cell differentiation, stress responses, or metabolic shifts. researchgate.net A hit from such a screen would not only provide a starting point for a new therapeutic agent but also a tool to dissect the underlying biological mechanism. The process of identifying the specific protein target of a hit compound, known as target deconvolution, is a critical step that follows phenotypic screening and can illuminate previously unknown roles of proteins in disease. acs.org
Given the diverse activities of related structures, it is plausible that this compound and its analogues could interact with a range of biological targets yet to be fully explored. For example, hydroxyphenyl-containing compounds have been investigated as inhibitors of enzymes like beta-amyloid aggregation and tyrosinase, while pyrrolidinone derivatives have been synthesized to target lipoxygenases. nih.govnih.govnih.gov This chemical heritage suggests a broad field of potential biological interactions to investigate.
Integration with High-Throughput Screening Platforms and Chemical Biology
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds to identify "hits" that modulate a specific biological target or pathway. patsnap.com The integration of this compound into HTS campaigns is a logical step towards realizing its research potential. The compound's relatively simple structure and molecular weight make it an ideal candidate for inclusion in screening libraries. uni.lu
The development of a synthetic library based on the this compound scaffold would be a valuable resource for chemical biology. acs.org Using parallel synthesis techniques, a large number of derivatives could be generated, each with slight modifications to explore the structure-activity relationship (SAR) systematically. acs.org These libraries could then be deployed in various HTS formats, from biochemical assays that measure the activity of a single purified enzyme to complex cell-based assays that report on pathway activation. patsnap.com
Quantitative HTS (qHTS) is an advanced screening method that tests compounds at multiple concentrations, providing detailed dose-response curves for every compound in a library. nih.gov Applying qHTS to a library of this compound derivatives could rapidly identify potent and selective modulators of various biological targets, accelerating the path from initial hit to validated lead compound.
Challenges and Opportunities in Rational Design of Advanced Derivatives
Rational design aims to create new molecules with desired biological activities based on the known structure of a biological target. While this approach is powerful, it presents both challenges and opportunities for a scaffold like this compound.
A primary challenge is the lack of known biological targets for this specific compound. Without a defined target protein structure, structure-based design is not feasible. However, this challenge creates an opportunity for ligand-based rational design. By synthesizing and testing a diverse set of derivatives, researchers can build robust SAR models that correlate chemical features with biological activity. nih.gov These models can then guide the design of more potent and selective compounds, even without a known target structure.
Another opportunity lies in the stereochemistry of the molecule. The C-4 position of the pyrrolidin-2-one ring is a chiral center. Synthesizing enantiomerically pure versions of this compound would allow researchers to investigate whether biological activity is stereospecific—a common feature of drug-target interactions. nih.gov The synthesis of specific isomers can be a significant synthetic challenge but is crucial for developing optimized, single-isomer therapeutic agents.
Table 2: Key Considerations for Rational Design of this compound Derivatives
| Design Strategy | Objective | Key Challenge | Opportunity |
| Structure-Activity Relationship (SAR) | Identify key functional groups responsible for biological activity. | Requires synthesis and testing of a diverse library of compounds. | Can guide optimization of potency and selectivity without a known target structure. nih.gov |
| Stereoselective Synthesis | Determine if biological activity is dependent on a specific stereoisomer. | Technically demanding synthesis to separate or create single enantiomers. | Potential for highly specific and potent compounds with fewer off-target effects. nih.gov |
| Fragment-Based Design | Use the scaffold or its components as starting points to build more complex, high-affinity binders. | Requires structural information (e.g., X-ray crystallography) of the target. | Efficient exploration of chemical space to find novel binding modes. |
| Scaffold Hopping | Replace the pyrrolidin-2-one or hydroxyphenyl core with other chemical groups to find novel intellectual property or improved properties. | Identifying bioisosteric replacements that maintain or improve activity. | Discovery of new chemical classes with potentially better drug-like properties. |
Identification of Research Gaps and Prospective Research Avenues
The most significant research gap for this compound is the lack of fundamental biological characterization. Future research should prioritize a broad-based screening approach to identify its primary biological activities and molecular targets.
Prospective Research Avenues:
Systematic Biological Screening: The compound and a small, diverse library of its derivatives should be tested in a wide range of standardized biological assays, including those for anticancer, antimicrobial, anti-inflammatory, and neurological activity. researchgate.net
Target Identification Studies: If a reproducible biological effect is identified in phenotypic screens, modern chemical proteomics and genetic methods should be employed to determine the specific molecular target(s).
Development of Optimized Synthetic Routes: While the synthesis is feasible, developing more efficient, scalable, and stereoselective synthetic methods will be crucial for producing a variety of derivatives for extensive testing.
Exploration of Bioisosteric Replacements: Research into replacing the 2-hydroxyphenyl group with other substituted aryl or heteroaryl rings could lead to derivatives with improved properties. Similarly, modifications to the pyrrolidin-2-one ring could be explored.
Computational and In Silico Modeling: As biological data becomes available, computational models can be built to predict the activity of new derivatives, prioritize syntheses, and provide insights into the mechanism of action at the molecular level.
Q & A
Basic: What are the established synthetic routes for 4-(2-hydroxyphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound can be adapted from methods used for structurally similar pyrrolidinone derivatives. For example:
- Nucleophilic substitution : Analogous to the synthesis of 1-(4-fluorophenyl)pyrrolidin-2-one (85% yield via 2-pyrrolidinone and 4-fluoroiodobenzene under basic conditions) . For the hydroxyphenyl variant, replacing the halogenated aryl reagent with 2-hydroxyiodobenzene and optimizing base (e.g., K₂CO₃) and solvent (DMF or acetonitrile) may improve yields.
- Multi-step cyclization : Nguyen et al. (2022) demonstrated that pyrrolidine-2,3-dione derivatives can be synthesized via condensation of acetylene derivatives with amines, followed by cyclization . Adjusting stoichiometry and temperature (e.g., 80–100°C) could enhance regioselectivity.
Key considerations : Monitor hydroxyl group protection (e.g., using acetyl groups) to prevent side reactions during synthesis .
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm substituent positions. For example, the hydroxyl proton in this compound appears as a broad singlet (~δ 9–10 ppm), while pyrrolidinone carbonyl resonates at ~δ 175–180 ppm in -NMR .
- X-ray crystallography : As shown in Huang et al. (2011), single-crystal X-ray analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
Answer:
Contradictions often arise from differences in metabolism, bioavailability, or off-target effects. For example:
- Pharmacokinetic profiling : Measure plasma stability and tissue distribution. Compound EP-40 (a pyrrolidin-2-one derivative) showed antiarrhythmic effects in vivo due to α-adrenolytic activity, which may not manifest in isolated cell assays .
- Mechanistic validation : Use knock-out models or receptor-binding assays to confirm target engagement. For instance, EP-40’s antioxidant properties were validated via lipid peroxidation assays, while adrenolytic effects were confirmed using α₁-receptor antagonists .
Advanced: What methodologies address low yields or regioselectivity issues in synthesis?
Answer:
- Catalyst screening : Nguyen et al. (2022) improved pyrrolidinone yields using Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
- Theoretical modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity. For example, computational studies on 1,4,5-trisubstituted pyrrolidine-2,3-diones identified steric hindrance as a yield-limiting factor .
- Microwave-assisted synthesis : Reduces reaction time and improves purity by minimizing side reactions (e.g., hydrolysis of hydroxyl groups) .
Advanced: How should researchers design stability studies for this compound under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products. HPLC-MS monitors impurities (e.g., oxidation of the hydroxyl group to quinone) .
- Long-term storage : Store at room temperature in amber vials under nitrogen, as recommended for structurally similar pyrrolidinones .
Advanced: What strategies ensure stereochemical purity in derivatives, and how are enantiomers characterized?
Answer:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers. For example, (S)-5-(trityloxymethyl)-2-pyrrolidinone was resolved with >98% enantiomeric excess using this method .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
